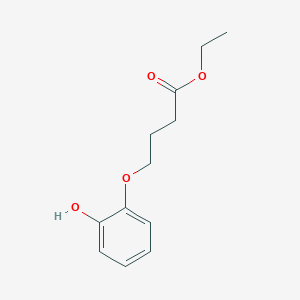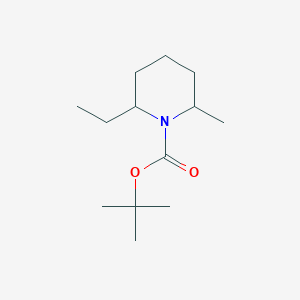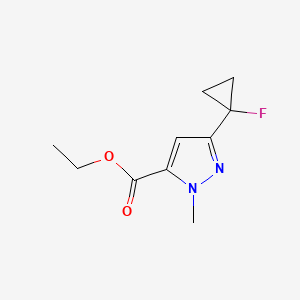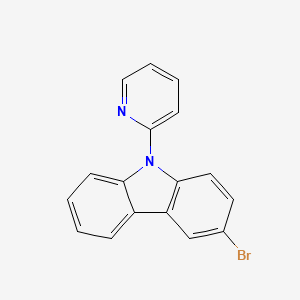
3-bromo-9-(2-pyridinyl)-9H-Carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-9-(2-pyridinyl)-9H-Carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and a pyridinyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(2-pyridinyl)-9H-Carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Coupling with Pyridine Derivative: The brominated carbazole is then coupled with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). This step requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-bromo-9-(2-pyridinyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The pyridinyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
科学研究应用
3-bromo-9-(2-pyridinyl)-9H-Carbazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of 3-bromo-9-(2-pyridinyl)-9H-Carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets vary based on the context of its use.
相似化合物的比较
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-bromo-9H-carbazole:
3-chloro-9-(pyridin-2-yl)-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity.
Uniqueness
3-bromo-9-(2-pyridinyl)-9H-Carbazole is unique due to the combined presence of the bromine atom and pyridinyl group, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C17H11BrN2 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC 名称 |
3-bromo-9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H |
InChI 键 |
MVCFIQXKHHQKDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

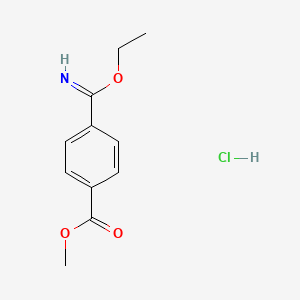
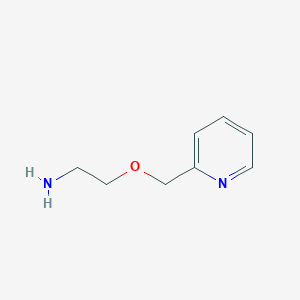
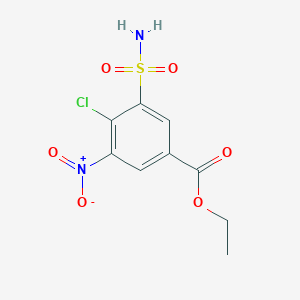
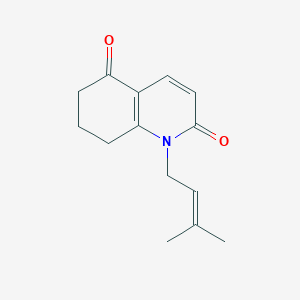
![tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate](/img/structure/B8382415.png)
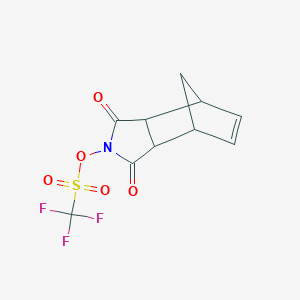
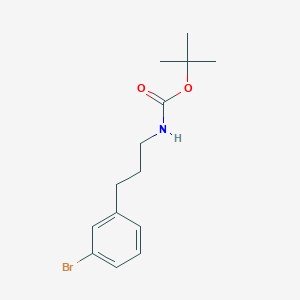
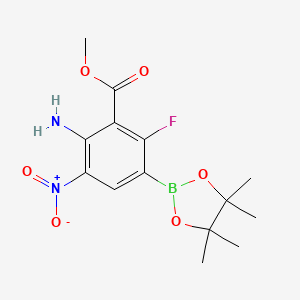
![1-[alpha-(Aminomethyl)benzyl]cyclohexanol](/img/structure/B8382434.png)
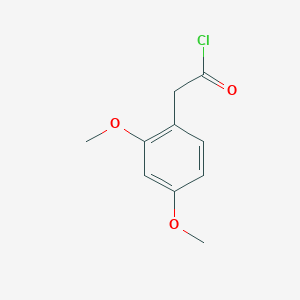
![2-Carbamoyl-5-methoxybenzo[b]thiophene](/img/structure/B8382456.png)
